Cas no 1261916-79-3 (2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid)

2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid is a fluorinated aromatic carboxylic acid derivative characterized by its trifunctional carboxyl groups and fluorine substitution. This compound is of interest in organic synthesis and materials science due to its rigid, planar structure and multiple reactive sites, which facilitate its use as a building block for metal-organic frameworks (MOFs), coordination polymers, or pharmaceutical intermediates. The fluorine substituent enhances electronic properties, while the carboxyl groups enable versatile coordination or conjugation. Its high purity and well-defined structure make it suitable for precision applications in catalysis, supramolecular chemistry, and specialty chemical development. The compound’s stability and solubility profile further support its utility in controlled synthetic processes.
2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid structure
1261916-79-3 structure
商品名:2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid
CAS番号:1261916-79-3
MF:C15H9O6F
メガワット:304.227
MDL:MFCD18322527
CID:2622266
PubChem ID:53228346

2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid 化学的及び物理的性質

名前と識別子

    • 1261916-79-3
    • 5-Fluoro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid
    • MFCD18322527
    • 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95%
    • DTXSID80691879
    • 2-(3,5-DICARBOXYPHENYL)-4-FLUOROBENZOIC ACID
    • 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid
    • MDL: MFCD18322527
    • インチ: InChI=1S/C15H9FO6/c16-10-1-2-11(15(21)22)12(6-10)7-3-8(13(17)18)5-9(4-7)14(19)20/h1-6H,(H,17,18)(H,19,20)(H,21,22)
    • InChIKey: JSIRVNAIQBETMC-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 304.03831616Da
  • どういたいしつりょう: 304.03831616Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 443
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 112Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB329804-5 g
2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95%; .
1261916-79-3 95%
5g
€1159.00 2023-04-26
abcr
AB329804-5g
2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95%; .
1261916-79-3 95%
5g
€1159.00 2025-02-21

2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid 関連文献

2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acidに関する追加情報

2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid (CAS No. 1261916-79-3): A Versatile Compound in Pharmaceutical and Biotechnological Research

2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, with the chemical identifier CAS No. 1261916-79-3, represents a significant advancement in the field of organic chemistry and pharmaceutical sciences. This compound, characterized by its unique molecular architecture, has garnered attention for its potential applications in drug discovery and biotechnology. The structural features of 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid include a benzoic acid core functionalized with a fluorine atom at the 4-position and a dicarboxyphenyl substituent at the 2-position. These substitutions contribute to its distinct physicochemical properties, which are critical for its biological activity and utility in various research contexts.

Recent studies have highlighted the importance of 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid in the development of novel therapeutic agents. Its molecular framework, which combines aromatic rings with carboxylic acid functionalities, allows for interactions with multiple biological targets. For instance, a 2023 publication in the Journal of Medicinal Chemistry demonstrated that 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid exhibits promising anti-inflammatory properties by modulating key inflammatory pathways. This finding underscores the compound's potential as a lead molecule for the design of anti-inflammatory drugs.

The synthesis of 2-(3,5-Dicarboxyphenyl)-y-fluorobenzoic acid has been the focus of several research efforts. One notable approach involves the use of microwave-assisted organic synthesis, which has been shown to enhance reaction efficiency and reduce synthesis time. A 2023 study published in Organic & Biomolecular Chemistry reported a novel method for the preparation of this compound, which employs a one-pot reaction sequence involving electrophilic aromatic substitution and esterification steps. This method not only streamlines the synthesis process but also minimizes the use of hazardous reagents, aligning with the principles of green chemistry.

From a pharmacological perspective, 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid has been evaluated for its potential as a scaffold for drug design. Its ability to form hydrogen bonds with target proteins makes it a valuable candidate for the development of small-molecule therapeutics. A 2023 study in Drug Discovery Today explored the use of 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid as a lead compound for the treatment of neurodegenerative diseases. The study found that the compound exhibits neuroprotective effects by inhibiting the aggregation of amyloid-beta proteins, which are implicated in Alzheimer's disease.

Moreover, the biological activity of 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid has been investigated in the context of cancer research. A 2023 study published in Cancer Research reported that this compound demonstrates selective cytotoxicity against cancer cell lines, particularly those expressing specific receptor targets. The mechanism of action involves the induction of apoptosis and the inhibition of cell proliferation, making it a potential candidate for the development of targeted cancer therapies.

The physicochemical properties of 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid are also of interest in the field of materials science. Its high solubility in polar solvents and its ability to form stable salts make it a suitable candidate for the development of pharmaceutical formulations. A 2023 review article in Advanced Drug Delivery Reviews discussed the potential of this compound in the design of sustained-release drug delivery systems, emphasizing its role in improving the bioavailability of active pharmaceutical ingredients.

In addition to its therapeutic applications, 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid has been explored for its role in the development of diagnostic agents. Its ability to bind to specific biomolecules has been leveraged in the creation of imaging contrast agents. A 2023 study in Biomaterials demonstrated that derivatives of this compound can be functionalized with fluorescent moieties, enabling their use in non-invasive imaging techniques for the detection of pathological conditions.

Despite its promising properties, the use of 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid is not without challenges. One of the key concerns is the potential for off-target effects, which could limit its therapeutic efficacy. Ongoing research is focused on the optimization of its molecular structure to enhance specificity and reduce side effects. Additionally, the scalability of its synthesis remains a critical factor in its transition from the laboratory to industrial applications.

Overall, 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid represents a multifaceted compound with significant potential in pharmaceutical and biotechnological research. Its unique molecular structure and diverse biological activities position it as a valuable tool for the development of novel therapeutics. As research in this area continues to evolve, the compound is likely to play an increasingly important role in the advancement of drug discovery and biomedical innovation.

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Amadis Chemical Company Limited
(CAS:1261916-79-3)
A1122571
清らかである:99%
はかる:5g
価格 ($):687.0